1-(2-Fluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(2-Fluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H10FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The double bond in the prop-2-en-1-amine group can participate in addition reactions with halogens or hydrogen halides
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Scientific Research Applications
1-(2-Fluorophenyl)prop-2-EN-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds such as:
1-(4-Fluorophenyl)prop-2-EN-1-amine: Similar structure but with the fluorine atom at the para position.
1-(2-Chlorophenyl)prop-2-EN-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)prop-2-EN-1-amine: Similar structure but with a bromine atom instead of fluorine
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
1-(2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2 |
InChI Key |
VFYHHKFZUSKDRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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